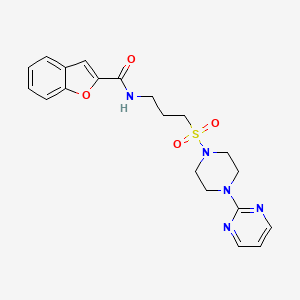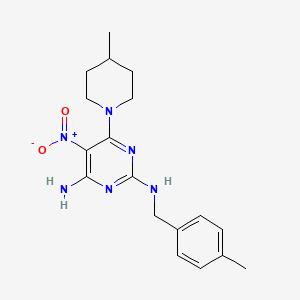
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a piperazine ring substituted with a pyrimidine group, and a sulfonyl-propyl linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction with pyrimidine-2-yl chloride. The sulfonyl-propyl linkage is formed by reacting the piperazine derivative with 1,3-propane sultone. Finally, the carboxamide group is introduced through an amidation reaction with benzofuran-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Benzofuran-2-carboxamide amine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for various receptors, modulating their activity. The benzofuran core may interact with enzymes or other proteins, influencing biochemical pathways. The sulfonyl-propyl linkage can enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure with a pyridine group instead of a benzofuran core.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine group and a different substitution pattern on the piperazine ring.
Uniqueness
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a pyrimidine-substituted piperazine ring, and a sulfonyl-propyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c26-19(18-15-16-5-1-2-6-17(16)29-18)21-9-4-14-30(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h1-3,5-8,15H,4,9-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASZERXDWWMWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B2583250.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)
![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)
![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)

![4-(1-benzofuran-2-carbonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2583257.png)
![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)
![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)
![2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583260.png)


![N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide](/img/structure/B2583270.png)

